Benzyl-methyl-piperidin-2-ylmethyl-amine
Overview
Description
Benzyl-methyl-piperidin-2-ylmethyl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-methyl-piperidin-2-ylmethyl-amine typically involves the reaction of benzyl chloride with methyl-piperidin-2-ylmethyl-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl-methyl-piperidin-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
Benzyl-methyl-piperidin-2-ylmethyl-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl-methyl-piperidin-2-ylmethyl-amine involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group provides good binding to the catalytic site of cholinesterase receptors, interacting with amino acid residues such as Trp84, Trp279, Phe330, and Phe331. This interaction inhibits the activity of cholinesterase, which is beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-1-piperidin-2-ylmethanamine
- 2-Piperidinemethanamine, N-methyl-N-(phenylmethyl)-
Uniqueness
Benzyl-methyl-piperidin-2-ylmethyl-amine is unique due to its specific binding affinity to cholinesterase receptors, making it a promising candidate for therapeutic applications in neurodegenerative diseases. Its structural features, such as the benzyl and methyl groups, contribute to its distinct pharmacological profile compared to other piperidine derivatives .
Properties
IUPAC Name |
N-benzyl-N-methyl-1-piperidin-2-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15-14/h2-4,7-8,14-15H,5-6,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUKMLXFIHYODW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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